![molecular formula C11H14ClNO B1474167 (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol CAS No. 1843467-23-1](/img/structure/B1474167.png)
(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol
Overview
Description
(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol, also known as 2-chloro-1-amino-cyclopentanol, is an organic compound belonging to the class of cyclopentanols. It is a white crystalline solid that is soluble in water and has a molecular weight of 183.60 g/mol. This compound has a wide range of applications in the scientific research field, including its use as a synthetic intermediate and as a starting material for the synthesis of various compounds.
Scientific Research Applications
Enzymatic Inhibition and Structural Analyses
(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol and its structural analogs have shown significant applications in inhibiting enzymatic activities, specifically in the synthesis of S-adenosyl-L-methionine. These compounds demonstrate that the presence of certain substituents and the rigidity of the cyclic amino acid skeleton can profoundly influence inhibitory properties. Their conformational, electronic, and steric factors are crucial in the design of enzyme inhibitors. Some of these analogs also exhibit pharmacological activities, including the capacity to inhibit tumor growth and suppress the immune response (Coulter et al., 1974).
Peptide Structure Promotion
In the realm of peptide chemistry, analogs of (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol like (1R,2R)-2-aminomethyl-1-cyclopentane carboxylic acid (AMCP) have been synthesized and evaluated for their potential to promote secondary structures in α/γ-peptides. Although these molecules are conformationally flexible, evidence suggests they can partially adopt internally hydrogen-bonded helical conformations in solution. This characteristic makes them significant for understanding peptide folding and designing peptidomimetics (Giuliano et al., 2013).
Catalysis and Asymmetric Synthesis
These compounds are also pivotal in catalysis and asymmetric synthesis. For instance, the efficient synthesis of various enantiomers has been facilitated by the kinetic and parallel kinetic resolutions of certain cyclopentane-1-carboxylate derivatives. This process is crucial for the preparation of compounds with precise stereochemistry, which is a fundamental aspect in drug design and synthesis (Davies et al., 2003).
properties
IUPAC Name |
(1R,2R)-2-(2-chloroanilino)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-8-4-1-2-5-9(8)13-10-6-3-7-11(10)14/h1-2,4-5,10-11,13-14H,3,6-7H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXTYANVBPPGJY-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474088.png)
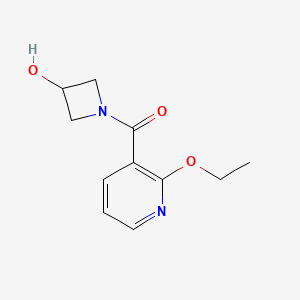
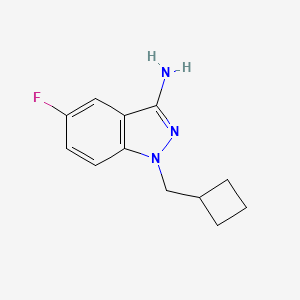
![Methyl 3-amino-3a,4,5,9b-tetrahydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B1474092.png)
![Methyl 8-amino-3-isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474093.png)
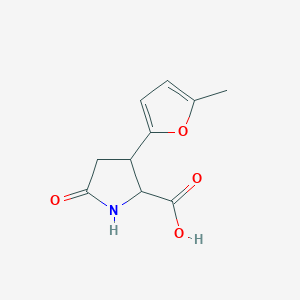
![1-({[(3-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474097.png)
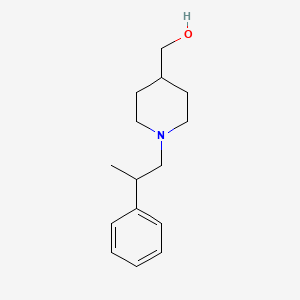
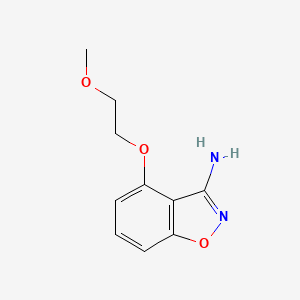
![[1-(Piperidine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474104.png)
![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid](/img/structure/B1474105.png)
![8-Methyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474106.png)
![Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1474107.png)